Gumelutamide monosuccinate

Prostate Cancer AR Antagonist Binding Affinity

Standard AR antagonists fail against resistance driven by AR amplification or splice variants (AR-V7). Gumelutamide monosuccinate (TAS3681) provides both LBD antagonism (Ki=7.39 nM) and translational downregulation of AR-FL and AR-V7-efficacious where enzalutamide is not. - Retains pure antagonist activity across 10+ clinical LBD mutants (F877L, H875Y, etc.) - Suppresses VCaP cell proliferation (AR-overexpressing) and xenograft tumors - Phase 1 clinical benchmark with human PK data (RP2D: 300 mg BID) - Available for immediate research procurement

Molecular Formula C26H27ClN6O5
Molecular Weight 539.0 g/mol
CAS No. 2842844-51-1
Cat. No. B15541411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGumelutamide monosuccinate
CAS2842844-51-1
Molecular FormulaC26H27ClN6O5
Molecular Weight539.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H21ClN6O.C4H6O4/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16;5-3(6)1-2-4(7)8/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)
InChIKeyJIFMEUAPBHBCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gumelutamide Monosuccinate (TAS3681) Identity & Specifications


Gumelutamide monosuccinate (synonym: TAS3681; CAS 2842844-51-1) is a tetrahydropyridopyrimidine-based non-steroidal antiandrogen, developed as a pure androgen receptor (AR) antagonist with dual AR-downregulating activity [1]. Its free base form (TAS3681) is an orally bioavailable small molecule currently in Phase 1 clinical development for metastatic castration-resistant prostate cancer (mCRPC) [2]. The monosuccinate salt form (C26H27ClN6O5, MW 538.98 g/mol) represents the research-grade material available for laboratory procurement, characterized by AR pure antagonism without partial agonist activity and the unique ability to downregulate both full-length AR (AR-FL) and splice variants (AR-Vs) at the translational level .

AR antagonist tool for prostate cancer model studies
Reported AR-FL and AR-V downregulation mechanism
Enzalutamide-resistant model response context

Gumelutamide Monosuccinate: Why Substitution Fails


Standard AR antagonists such as enzalutamide and apalutamide target only the ligand-binding domain (LBD) of the androgen receptor, leaving them vulnerable to resistance mechanisms including AR overexpression, LBD point mutations, and emergence of constitutively active AR splice variants (AR-Vs) [1]. In contrast, Gumelutamide (TAS3681) combines potent LBD antagonism with a distinct AR-downregulating mechanism that reduces total AR-FL and AR-V7 protein levels at the translational level—an activity absent in enzalutamide and bicalutamide . In AR-overexpressing VCaP cells, enzalutamide fails to suppress proliferation, whereas TAS3681 maintains efficacy by downregulating AR expression, demonstrating that these compounds are not functionally interchangeable [2].

LBD-only antagonism
Enzalutamide and apalutamide target only the ligand-binding domain, lacking AR downregulation activity.
Agonist conversion on mutants
Enzalutamide may show agonist activity on F877L/T878A mutant AR, complicating resistance studies.
AR-V-driven resistance gap
Standard AR antagonists may not address AR-V7-driven resistance due to absence of AR downregulation.

Gumelutamide Monosuccinate: Quantitative Evidence Guide


AR Binding Affinity vs. Enzalutamide

Gumelutamide (TAS3681) demonstrates high-affinity binding to wild-type AR (Ki = 7.39 nM) and the T878A mutant AR (Ki = 23.8 nM), a mutation associated with resistance to first-generation AR antagonists . By contrast, enzalutamide shows reduced antagonist activity against the F877L/T878A double mutant, which confers clinical resistance, whereas TAS3681 retains full antagonism without agonistic conversion [1]. The Ki values represent competitive binding inhibition under steroid-depleted conditions with 3H-mibolerone as the radioligand .

AR Binding Affinity
Head-to-head
TAS3681 Ki: 7.39 nM (WT), 23.8 nM (T878A) vs. Enzalutamide IC50 36 nM
Supports AR binding assay interpretation
Radioligand displacement assay context
Prostate Cancer AR Antagonist Binding Affinity

AR Transactivation Inhibition vs. Enzalutamide & Bicalutamide

In luciferase reporter-based AR transactivation assays, Gumelutamide (TAS3681) suppresses wild-type AR transcriptional activity with IC50 values of 52.7 nM in COS-7 cells and 60.9 nM in VCaP cells . Head-to-head comparison with enzalutamide and bicalutamide demonstrates that TAS3681 exhibits potency comparable to enzalutamide and significantly superior to bicalutamide in DHT-induced AR transactivation models [1]. The assay utilized COS-7 cells transfected with full-length AR and an androgen-responsive luciferase reporter, incubated for 24 hours in the presence of 1 nM DHT [1].

AR Transactivation Inhibition
Head-to-head
TAS3681 IC50: 52.7 nM (COS-7) vs. Bicalutamide IC50 190 nM; comparable to Enzalutamide
Assay potency context for AR pathway studies
Reporter assay with 1 nM DHT
Prostate Cancer AR Signaling Transcriptional Activity

Anti-Proliferative Efficacy vs. Bicalutamide & Enzalutamide

Gumelutamide (TAS3681) dose-dependently suppresses DHT-induced proliferation of LNCaP prostate cancer cells with an IC50 of 18 nM . In the same assay system, TAS3681 inhibits DHT-induced cell proliferation more potently than bicalutamide, and with activity similar to enzalutamide . In VCaP cells (AR-overexpressing prostate cancer line), TAS3681 effectively suppresses proliferation, whereas enzalutamide shows markedly reduced efficacy, with cell viability remaining near DHT-stimulated control levels even at high enzalutamide concentrations [1].

Anti-Proliferative Activity
Head-to-head
IC50 = 18 nM in LNCaP cells
Supports proliferation endpoint interpretation
3-day DHT-stimulated assay; VCaP response context
Prostate Cancer Cell Proliferation AR-Dependent Growth

AR-V7 Downregulation in Enzalutamide-Resistant Models

Gumelutamide (TAS3681) reduces protein levels of both full-length AR (AR-FL) and AR splice variants including AR-V7 in enzalutamide-resistant prostate cancer cells (SAS MDV No. 3-14 line) in vitro and in vivo [1]. In AR-V7-positive xenograft models derived from enzalutamide-resistant cells, oral TAS3681 administration (7.5–22.5 mg/kg, twice daily) suppresses tumor growth, demonstrating strong antitumor efficacy where enzalutamide fails . Mechanistically, TAS3681 downregulates AR at the translational level—a property distinct from enzalutamide and bicalutamide, which do not reduce AR protein abundance [2].

AR-V7 Downregulation
Method context
Reduces AR-FL and AR-V7 protein in enzalutamide-resistant models; tumor suppression in xenografts
Supports AR-V7 pathway-response interpretation
SAS MDV No. 3-14 cells; oral BID dosing model
Castration-Resistant Prostate Cancer Drug Resistance AR Splice Variants

Clinical Activity in mCRPC Post-Enzalutamide/Abiraterone

In a Phase 1 first-in-human trial (NCT02566772) of 56 patients with mCRPC refractory to abiraterone and/or enzalutamide plus chemotherapy (median 6 prior lines of systemic therapy), TAS3681 demonstrated antitumor activity including confirmed PSA declines >50% from baseline and objective tumor responses [1]. At the recommended Phase 2 dose of 300 mg BID, the tumor response rate was 22.2% (1 confirmed partial response and 1 unconfirmed complete response among 9 dosed patients); the 600 mg QD cohort achieved a 23.1% tumor response rate (3 confirmed partial responses among 13 patients) [1]. Confirmed PSA declines >50% were observed in 2 patients in the 600 mg QD cohort and 1 patient in the 300 mg BID cohort [2]. Responses occurred after 2–4 cycles of treatment, with the longest duration of response reaching 16.2 months [1].

Clinical Activity in mCRPC
Trial context
Tumor response rate 22-23% (post-ARSI); PSA50 responses; longest DoR 16.2 months
Reported Phase 1 endpoint context
NCT02566772; median 6 prior lines of therapy
Metastatic CRPC Phase 1 Trial PSA Response

AR Mutant Antagonism vs. Enzalutamide & Darolutamide

Gumelutamide (TAS3681) functions as a pure antagonist against a broad panel of AR ligand-binding domain (LBD) mutants including F877L/T878A and H875Y/T878A (confer resistance to enzalutamide) and V716M and H875Y (confer resistance to darolutamide) [1]. In functional assays, TAS3681 suppresses transcriptional activity of these mutant ARs without converting to agonist activity, whereas enzalutamide demonstrates agonistic activation on F877L/T878A and H875Y/T878A double mutants [2]. The compound also retains pure antagonist activity on L702H, W742L, H875Q, D891Y, Q903H, T878A/S889G, and T878A/D891H mutant ARs .

AR Mutant Antagonism
Class-level
Pure antagonist on 10+ LBD mutants incl. F877L/T878A, H875Y/T878A; no agonist conversion
Supports mutant AR pathway profiling
Luciferase reporter assay in COS-7 cells
AR Mutations Acquired Resistance Ligand-Binding Domain

Gumelutamide Monosuccinate: Application Scenarios


AR-V7-Driven Enzalutamide Resistance Models

Gumelutamide monosuccinate is the optimal selection for research programs investigating enzalutamide-resistant prostate cancer driven by AR-V7 expression. As demonstrated in SAS MDV No. 3-14 enzalutamide-resistant cells and AR-V7-positive xenograft models, TAS3681 uniquely reduces both AR-FL and AR-V7 protein levels and suppresses tumor growth where enzalutamide fails [1]. This enables studies of AR-V7 biology, validation of AR-V7 as a therapeutic target, and evaluation of combination strategies in the post-enzalutamide setting. Standard AR antagonists lacking AR-downregulating activity cannot model this mechanism.

AR LBD Mutations: Agonist Switching Studies

For laboratories studying acquired resistance via AR ligand-binding domain mutations (F877L/T878A, H875Y/T878A, V716M, H875Y), Gumelutamide monosuccinate provides a pure antagonist tool that retains activity on mutants where enzalutamide becomes an agonist and darolutamide loses efficacy [2]. The compound's consistent pure antagonist profile across 10+ clinically relevant LBD mutants enables systematic characterization of mutation-specific AR signaling and resistance pathways without confounding agonist effects.

AR Amplification-Driven Resistance Models

Gumelutamide monosuccinate should be prioritized for studies in AR-overexpressing prostate cancer models (e.g., VCaP cells). Unlike enzalutamide, which shows minimal anti-proliferative activity in VCaP cells due to high AR copy number, TAS3681 effectively suppresses proliferation and downregulates AR expression [3]. This makes it the preferred compound for investigating AR amplification as a resistance mechanism and for screening combination partners that may enhance AR degradation.

Benchmark for Novel AR-Targeting Agents

As a Phase 1 clinical-stage compound with established human pharmacokinetic and safety data (recommended Phase 2 dose: 300 mg BID; steady-state achieved by Day 8 with ~2–6x accumulation ratio) [4], Gumelutamide monosuccinate serves as a clinically relevant benchmark for preclinical-to-clinical translation studies. The availability of both in vitro potency metrics (Ki = 7.39 nM; IC50 = 18–61 nM) and clinical response data (22–23% tumor response rate in post-ARSI mCRPC) provides a calibrated reference for evaluating novel AR antagonists or degraders.

Application
Selection Property
Validation Focus
AR-V7 enzalutamide-resistance models
AR-V7 downregulation mechanism
AR-V7 protein-level endpoints
AR LBD mutation agonist-switching studies
Pure antagonist profile across LBD mutants
Mutant AR transcriptional activity
AR amplification-driven resistance models
AR overexpression model-response
Proliferation and AR expression endpoints
Preclinical-to-translational benchmarking
Phase 1 tool compound context
In vitro-to-trial endpoint calibration

Technical Documentation Hub

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